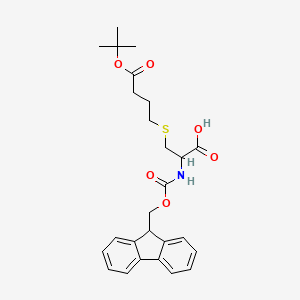![molecular formula C19H19BrN4O4S2 B12495801 5,5'-[(3-bromophenyl)methanediyl]bis(1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione)](/img/structure/B12495801.png)
5,5'-[(3-bromophenyl)methanediyl]bis(1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-[(3-bromophenyl)methanediyl]bis(1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione) is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and two thioxodihydropyrimidine rings
Métodos De Preparación
The synthesis of 5,5’-[(3-bromophenyl)methanediyl]bis(1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione) typically involves the condensation of 1,3-dimethyl-2-thiobarbituric acid with 3-bromobenzaldehyde. The reaction is carried out in an anhydrous ethanol solution with pyridine as a catalyst. The mixture is refluxed at 80°C for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Upon completion, the product is purified by recrystallization from a suitable solvent such as methanol or chloroform .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of dihydropyrimidine derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5,5’-[(3-bromophenyl)methanediyl]bis(1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity is being explored, including its use as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of diseases where thiobarbituric acid derivatives have shown efficacy.
Mecanismo De Acción
The mechanism of action of 5,5’-[(3-bromophenyl)methanediyl]bis(1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar compounds include:
5,5’-(1,4-phenylenedimethylylidene)bis(1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione): This compound is synthesized using a similar method and has comparable structural features.
2,2’-[(4-nitrophenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one): Another structurally related compound with different functional groups, leading to distinct chemical properties.
Propiedades
Fórmula molecular |
C19H19BrN4O4S2 |
|---|---|
Peso molecular |
511.4 g/mol |
Nombre IUPAC |
5-[(3-bromophenyl)-(1,3-dimethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)methyl]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H19BrN4O4S2/c1-21-14(25)12(15(26)22(2)18(21)29)11(9-6-5-7-10(20)8-9)13-16(27)23(3)19(30)24(4)17(13)28/h5-8,11-13H,1-4H3 |
Clave InChI |
KHAMOYOTODFODS-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(C(=O)N(C1=S)C)C(C2C(=O)N(C(=S)N(C2=O)C)C)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,2,3,3,7,7,8,8-octamethyl-1,4,6,9-tetraoxa-5lambda~5~-phosphaspiro[4.4]non-5-yl)methyl]-N-(propan-2-yl)propan-2-amine](/img/structure/B12495728.png)
![2-(1-benzyl-2-methyl-1H-indol-3-yl)-N'-[(1Z)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]acetohydrazide](/img/structure/B12495730.png)
![3-ethyl-N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12495737.png)
![1,17-Dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12495741.png)
![Ethyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12495757.png)
![1-(4-Methoxyphenyl)-3-[4-(phenylcarbonyl)phenyl]urea](/img/structure/B12495759.png)
![N-(4-methoxyphenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12495766.png)
![3-chloro-N-{3-[(3,5-dichlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12495767.png)

![2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12495775.png)
![2-acetamido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B12495777.png)
![N-(3,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495782.png)
![12,12-dimethyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B12495795.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12495798.png)
